molecular formula C10H14Cl2N2 B1435509 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride CAS No. 1803585-18-3

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride

Cat. No.: B1435509
CAS No.: 1803585-18-3
M. Wt: 233.13 g/mol
InChI Key: ARGAWNQFHPUAGI-UHFFFAOYSA-N
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Description

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2 and a molecular weight of 233.14 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in the levels of neurotransmitters and other metabolites.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as receptors and enzymes . These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic pathways and gene expression. For instance, the compound has been found to inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic effects, including neurotoxicity and liver damage . These threshold effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which play crucial roles in the metabolism of neurotransmitters and other compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it can be metabolized and excreted.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for its role in modulating cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with tetrahydropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters and achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce tetrahydropyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,4-5,7,11H,3,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGAWNQFHPUAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-18-3
Record name 2-(1,2,5,6-tetrahydropyridin-3-yl)pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 2
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 3
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 4
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 5
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 6
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride

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